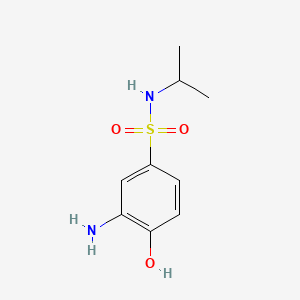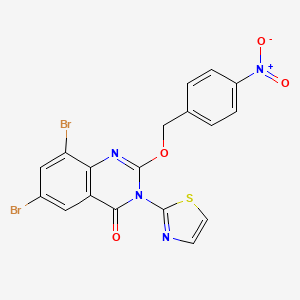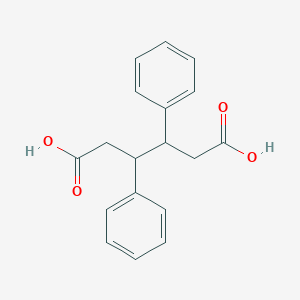![molecular formula C11H8BrNO2 B13782715 (4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone typically involves the condensation of 3-bromobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Reduction Reactions: Amines or alcohols.
Oxidation Reactions: Carboxylic acids or ketones.
Applications De Recherche Scientifique
4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromobenzophenone
- 4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-isoxazolone
- N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
Uniqueness
4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H8BrNO2 |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
(4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-3-2-4-9(12)5-8/h2-6H,1H3/b10-6- |
Clé InChI |
MAGMQYUAAQTOHK-POHAHGRESA-N |
SMILES isomérique |
CC1=N/C(=C\C2=CC(=CC=C2)Br)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC(=CC=C2)Br)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)


![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
